molecular formula C6H5ClN2O3 B6253749 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one CAS No. 1565645-79-5

3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one

Cat. No.: B6253749
CAS No.: 1565645-79-5
M. Wt: 188.6
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Description

3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a pyridine ring substituted with chlorine, methyl, and nitro groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one typically involves the reaction of methyl acetoacetate with 3-chloro-4-methyl-5-nitropyridine-2-one. The process can be summarized as follows:

    Starting Materials: Methyl acetoacetate and 3-chloro-4-methyl-5-nitropyridine-2-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions.

    Product Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyridines: From nucleophilic substitution reactions.

    Carboxylic Acids: From the oxidation of the methyl group.

Scientific Research Applications

3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: For studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential antibacterial, antioxidant, anticancer, and antifungal properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The biological activity of 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is attributed to its ability to interact with specific molecular targets. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methyl-5-nitropyridine-2-one: Lacks the dihydropyridinone structure but shares similar substituents.

    4-methyl-5-nitro-1,2-dihydropyridin-2-one: Similar structure but without the chlorine atom.

    3-chloro-5-nitro-1,2-dihydropyridin-2-one: Similar structure but without the methyl group.

Uniqueness

3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the chlorine, methyl, and nitro groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

1565645-79-5

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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